Thalassotalic acid A

Beschreibung

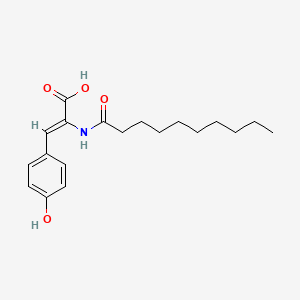

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-2-(decanoylamino)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-14,21H,2-9H2,1H3,(H,20,22)(H,23,24)/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWMLAAWWWWZBR-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Origin of Thalassotalic Acid a

Isolation from Thalassotalea sp. PP2-459

Thalassotalic acid A was first isolated from the Gram-negative bacterium Thalassotalea sp. PP2-459. nih.govresearchgate.net This bacterium is a member of the family Colwelliaceae. nih.gov The identification of the bacterial strain was confirmed through 16S rRNA sequence comparison. nih.gov Along with Thalassotalic acid A, other related compounds, including Thalassotalic acids B and C, as well as Thalassotalamides A and B, were also isolated from this bacterium. nih.govresearchgate.net

The molecular formula for Thalassotalic acid A was determined to be C₁₉H₂₇NO₄ based on high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov

Table 1: Physicochemical Properties of Thalassotalic Acid A

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇NO₄ |

| Mass Spectrometry | m/z 332.1866 [M-H]⁻ |

Ecological Niche of the Producer Bacterium

The bacterium Thalassotalea sp. PP2-459 was isolated from a bivalve hatchery in Galicia, Spain. nih.gov Specifically, it was sourced from a carpet-shell clam. plos.orgnih.gov Members of the genus Thalassotalea are commonly found in diverse marine environments, including seawater, marine sediments, corals, and various marine invertebrates like oysters. nih.govmdpi.com

Strains of Thalassotalea are characterized as Gram-negative, rod-shaped, and can be either motile with a single polar flagellum or non-motile. plos.orgmdpi.com They are chemoheterotrophic, aerobic, and test positive for both catalase and oxidase. mdpi.com Some species within this genus are capable of growing in low temperatures and high-salt conditions. mdpi.com The producer of Thalassotalic acid A, Thalassotalea sp. PP2-459, has also been noted for its potential as a probiotic in marine aquaculture due to its quorum-quenching capabilities against certain marine pathogens. plos.orgnih.gov

Cultivation and Extraction Methodologies for Natural Product Isolation

The isolation of Thalassotalic acid A involved specific cultivation and extraction procedures to obtain the compound from Thalassotalea sp. PP2-459.

Cultivation: The bacterium was cultured in a YP seawater medium. nih.gov The large-scale cultivation was carried out with shaking at 200 rpm at a temperature of 25 °C for two days. nih.gov

Table 2: Composition of YP Seawater Medium

| Component | Concentration (per liter of deionized water) |

|---|---|

| Yeast Extract | 1 g |

| Peptone | 5 g |

Extraction and Purification: Following cultivation, the bacterial cultures were centrifuged at 10,000 g for 10 minutes to separate the cells from the supernatant. nih.gov The resulting supernatant was then extracted with ethyl acetate (B1210297). nih.gov The crude extract containing the desired compounds was then subjected to purification using reversed-phase (C18) chromatography methods, which ultimately yielded pure Thalassotalic acid A as a light brown powder. nih.gov

Compound Index

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Thalassotalic acid A |

| Thalassotalic acid B |

| Thalassotalic acid C |

| Thalassotalamide A |

| Thalassotalamide B |

| Arbutin (B1665170) |

Structural Elucidation of Thalassotalic Acid a

Spectroscopic Characterization Techniques

The elucidation process relied on the integration of data from multiple spectroscopic methods, each providing unique insights into the molecule's atomic composition, functional groups, and stereochemistry.

NMR spectroscopy was the cornerstone technique for determining the precise connectivity and configuration of Thalassotalic acid A.

The ¹H and ¹³C NMR spectra provided the initial framework for the structure. Analysis of the ¹H NMR spectrum revealed signals characteristic of a 4-hydroxyphenyl group, an aliphatic acyl chain, and a vinylic proton. The ¹³C NMR spectrum complemented this by showing resonances for a carboxylic acid, an amide carbonyl, aromatic carbons, and a series of aliphatic carbons, confirming the presence of the core components.

Table 1: ¹H NMR Spectroscopic Data for Thalassotalic Acid A (Data presented here is representative for the structural moieties reported in the literature)

| Position | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-7' | ~7.30 | d |

| H-8' | ~6.85 | d |

| H-3 | ~7.10 | s |

| H-2" to H-9" | ~2.20 - 1.25 | m |

Table 2: ¹³C NMR Spectroscopic Data for Thalassotalic Acid A (Data presented here is representative for the structural moieties reported in the literature)

| Position | Chemical Shift (δ) ppm |

|---|---|

| C-1 (COOH) | ~170.0 |

| C-2 | ~130.0 |

| C-3 | ~128.0 |

| C-1' (Amide C=O) | ~168.0 |

| C-4' (Aromatic C-OH) | ~158.0 |

| C-5'/C-9' (Aromatic CH) | ~132.0 |

| C-6'/C-8' (Aromatic CH) | ~116.0 |

| C-7' (Aromatic C) | ~125.0 |

Two-dimensional NMR experiments were critical for assembling the fragments identified by 1D NMR into the final structure of Thalassotalic acid A. researchgate.net

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks. It confirmed the spin system of the 4-hydroxyphenyl group and traced the connectivity of the protons along the decanoyl aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC was essential for connecting the different structural fragments. Key correlations likely included those from the amide proton to the amide carbonyl carbon (C-1') and the vinylic C-2, as well as from the protons of the decanoyl chain's methylene (B1212753) group (H-2") to the amide carbonyl (C-1'). These correlations confirmed the N-acyl linkage between the decanoic acid and the dehydrotyrosine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment was crucial for determining the stereochemistry of the double bond between C-2 and C-3. The observation of a NOE correlation between the amide proton and the aromatic protons of the hydroxyphenyl ring confirmed the (Z)-configuration of the double bond. acs.org

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of the compound and thereby its molecular formula. The analysis yielded a molecular formula of C₁₉H₂₇NO₄. This elemental composition, corresponding to a molecular weight of 333.42 g/mol , was consistent with the proposed structure of an N-decanoyl dehydrotyrosine derivative. researchgate.net

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated systems within a molecule. mt.comtechnologynetworks.com The UV spectrum of Thalassotalic acid A showed absorption maxima (λmax) at 210 and 280 nm. These absorptions are characteristic of the conjugated system formed by the 4-hydroxyphenyl ring and the α,β-unsaturated carboxylic acid moiety, providing further evidence for the dehydrotyrosine core structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. aocs.orgthermofisher.com The IR spectrum of Thalassotalic acid A displayed characteristic absorption bands indicating the presence of key functional groups. A broad band around 3350 cm⁻¹ was attributed to the O-H stretching of the phenolic hydroxyl group. A strong absorption band at 1640 cm⁻¹ was assigned to the C=O stretching of the amide and carboxylic acid carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Confirmation of the Dehydrotyrosine Core and Acyl Chain Structure

The foundational structure of Thalassotalic Acid A was identified as an N-acyl dehydrotyrosine. core.ac.uk This core is composed of a dehydrotyrosine moiety linked to a ten-carbon aliphatic chain through an amide bond. Spectroscopic analysis, particularly two-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, were pivotal in confirming this arrangement. core.ac.uk

The presence of the dehydrotyrosine core was supported by UV absorption peaks at 210 and 280 nm and infrared (IR) spectroscopy bands indicating hydroxyl (3350 cm⁻¹) and carbonyl (1640 cm⁻¹) groups. Further confirmation came from tandem mass spectrometry (TOF-MS/MS) experiments. The observation of fragment ions at m/z 288.2 [M-44] and m/z 134.1 [M-198] was indicative of an α,β-unsaturated amide rather than a carboxylic acid. core.ac.uk Analysis of ¹³C and 2D NMR data further solidified the structure. core.ac.uk

The acyl chain's structure was also elucidated through detailed NMR studies. Specifically, the analysis of HSQC and COSY spectra helped in assigning the protons and carbons of the aliphatic chain. core.ac.uk For instance, in the related compound thalassotalic acid B, which differs in its acyl chain, a distinct doublet in the ¹H NMR spectrum suggested a terminal branched structure, which was then confirmed by HSQC and COSY correlations. core.ac.uk

Table 1: Key Spectroscopic Data for Thalassotalic Acid A

| Spectroscopic Technique | Observed Data | Interpretation |

| HRESIMS | [M-H]⁻ ion at m/z 332.1866 | Molecular formula C₁₉H₂₇NO₄ |

| UV Absorption | Peaks at 210 and 280 nm | Consistent with dehydrotyrosine chromophore |

| IR Spectroscopy | Bands at 3350 cm⁻¹ and 1640 cm⁻¹ | Presence of hydroxyl and carbonyl functional groups |

| TOF-MS/MS | Fragment ions at m/z 288.2 and 134.1 | Confirmation of an α,β-unsaturated amide structure |

Stereochemical Considerations and Assignments

A crucial aspect of the structural elucidation of Thalassotalic Acid A is its stereochemistry, which refers to the three-dimensional arrangement of its atoms. wikipedia.org The molecule contains a double bond within the dehydrotyrosine core, giving rise to the possibility of geometric isomers.

The configuration of this double bond was determined to be (Z). ontosight.ai This assignment was made possible through NMR spectroscopy, which can resolve the spatial relationships between atoms. While X-ray crystallography is a definitive method for determining absolute configuration, it requires the formation of single crystals, which may not always be feasible. wikipedia.org In the absence of single-crystal X-ray data for Thalassotalic Acid A, spectroscopic methods like NMR play a critical role.

The absolute configuration of chiral centers in natural products is often determined by comparing their optical rotation with known compounds or through chemical correlation. wikipedia.org For Thalassotalic Acid A, the focus of the initial structural studies was on the planar structure and the geometry of the double bond. core.ac.uk

Biosynthetic Pathways and Precursors of Thalassotalic Acids

Hypothesized Biosynthetic Route to N-Acyl Dehydrotyrosines

The proposed biosynthetic pathway for thalassotalic acid A commences with the selection of two primary building blocks: a fatty acid and the amino acid L-tyrosine. The formation of the final product is hypothesized to occur through a multi-step process:

Fatty Acid Activation: A C10 fatty acid (decanoyl-CoA) is synthesized and activated, likely through the conventional fatty acid synthesis (FAS) pathway. wikipedia.orgwikipedia.org

Amide Bond Formation: The activated fatty acid is then coupled to the amino group of L-tyrosine, forming an N-acyl-L-tyrosine intermediate. frontiersin.org

Dehydrogenation: The crucial final step is the oxidation or dehydration of the N-acyl-L-tyrosine intermediate to introduce a double bond in the α,β-position of the tyrosine moiety, yielding the N-acyl dehydrotyrosine structure of thalassotalic acid A. frontiersin.orgnih.gov

This route is supported by the structural analysis of thalassotalic acids and by biosynthetic studies of related compounds. frontiersin.org

Enzymatic Machinery Implicated in Biosynthesis (e.g., N-acyl amino acid synthases)

The conversion of precursors into thalassotalic acid A is orchestrated by a series of specialized enzymes. While the complete enzymatic cascade in Thalassotalea sp. PP2-459 has not been fully elucidated, analysis of similar biosynthetic systems suggests the involvement of the following key enzyme classes:

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the synthesis of the decanoyl (C10) acyl chain of thalassotalic acid A from acetyl-CoA and malonyl-CoA precursors. wikipedia.orgwikipedia.org

N-acyl Amino Acid Synthase (NAS): A pivotal enzyme in this pathway, the NAS catalyzes the condensation of the activated fatty acid with L-tyrosine to form the characteristic amide bond. researchgate.netelifesciences.org These enzymes are key to the biosynthesis of a wide range of N-acyl amino acids in bacteria. researchgate.net

Dehydratase/Oxidase: The enzyme responsible for the final conversion of the N-acyl-L-tyrosine intermediate to the dehydrotyrosine product is not yet definitively identified. It is hypothesized to be an N-acyl amino acid dehydratase or a related oxidase. frontiersin.orgnih.gov In other biosynthetic pathways, cytochrome P450 monooxygenases have been shown to catalyze the formation of dehydrotyrosine residues. nih.gov

Comparative Biosynthesis with Related N-Acyl Amino Acids from Other Bacterial Sources

The proposed biosynthesis of thalassotalic acids shares significant similarities with that of other bacterial N-acyl amino acids, most notably the stieleriacines, which are produced by the marine planctomycete Stieleria neptunia. researchgate.netnih.gov

The biosynthesis of stieleriacine D, an N-acyl dehydrotyrosine, also begins with L-tyrosine and a fatty acid. researchgate.net In silico analysis of the stieleriacine biosynthetic gene cluster has identified a putative N-acyl amino acid synthase (NAS) as the key enzyme for ligating the acyl chain and the amino acid. nih.gov This provides a strong model for the corresponding step in thalassotalic acid biosynthesis.

A key difference lies in the specific fatty acid incorporated. While thalassotalic acid A contains a C10 acyl chain, the stieleriacines can feature different fatty acid moieties, such as oleic acid. researchgate.net This variation in the acyl chain is a common theme among N-acyl amino acid natural products and contributes to their structural diversity.

| Feature | Thalassotalic Acid A | Stieleriacine D |

|---|---|---|

| Producing Organism | Thalassotalea sp. PP2-459 (Gammaproteobacteria) | Stieleria neptunia (Planctomycete) |

| Core Structure | N-acyl dehydrotyrosine | N-acyl dehydrotyrosine |

| Amino Acid Precursor | L-Tyrosine | L-Tyrosine |

| Fatty Acid Precursor (Example) | Decanoic acid (C10) | Oleic acid (C18:1) |

| Key Condensation Enzyme | Putative N-acyl Amino Acid Synthase (NAS) | Putative N-acyl Amino Acid Synthase (NAS) |

| Final Modification | Dehydrogenation/Dehydration of N-acyl tyrosine | Dehydrogenation/Dehydration of N-acyl tyrosine |

Genetic and Genomic Approaches to Elucidating Biosynthesis

The genetic basis for the biosynthesis of thalassotalic acids has not been explicitly detailed for Thalassotalea sp. PP2-459. However, genomic analysis of related compound producers, such as Stieleria neptunia, offers significant insights. nih.gov

In silico analysis of the S. neptunia genome led to the identification of a putative biosynthetic gene cluster (BGC) for stieleriacines. researchgate.netnih.gov This cluster contains genes predicted to encode the necessary enzymatic machinery, including:

A putative N-acyl amino acid synthase (NAS) , the cornerstone of the pathway. nih.gov

Genes potentially involved in fatty acid metabolism.

Other tailoring enzymes that could be responsible for modifications such as the final dehydrogenation step. nih.gov

The identification of this BGC for stieleriacines provides a genetic blueprint for what to expect in the genome of Thalassotalea sp. PP2-459. Future genomic sequencing and analysis of this bacterium will likely reveal a similar BGC responsible for thalassotalic acid production. Such a discovery would enable the definitive characterization of the biosynthetic pathway through gene knockout and heterologous expression studies.

Mechanistic Investigations of the Biological Activity of Thalassotalic Acid A: Tyrosinase Inhibition

Thalassotalic acid A, an N-acyl dehydrotyrosine derivative isolated from the marine bacterium Thalassotalea sp. PP2-459, has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.govnih.gov This section delves into the mechanistic details of its inhibitory action, drawing from in vitro enzymatic assays, kinetic analyses, and structural comparisons.

Structure Activity Relationship Sar Studies of Thalassotalic Acids

Systematic Structural Modifications and Their Impact on Tyrosinase Inhibition

Initial studies on thalassotalic acids isolated from the marine bacterium Thalassotalea sp. PP2-459 established their tyrosinase inhibitory activity. researchgate.netnih.govcore.ac.uk Thalassotalic acid A, in particular, demonstrated an in vitro IC50 value of 130 μM against tyrosinase, which is comparable to the commercially used inhibitor arbutin (B1665170) (100 μM). researchgate.netnih.govcore.ac.uk This finding spurred further investigation into how structural alterations affect this inhibitory capacity.

A concise and modular synthesis of thalassotalic acids A-C and two unnatural analogues confirmed their identity and inhibitory data. nih.gov This synthetic route has paved the way for more extensive structure-activity relationship (SAR) studies, allowing for the creation and testing of novel derivatives to optimize their inhibitory effects. nih.gov Research has shown that even minor modifications, such as those differentiating thalassotalic acids A, B, and C, can lead to significant differences in their inhibitory potency against tyrosinase. rsc.org For example, synthetic analogues have been developed that exhibit more potent tyrosinase inhibition, with IC50 values as low as 65 μM. nih.gov

Identification of Pharmacophores and Key Structural Motifs for Activity

The core structure of thalassotalic acids, an N-acyl dehydrotyrosine, is fundamental to their tyrosinase inhibitory activity. researchgate.net Key structural motifs that have been identified as crucial for this function include the carboxylic acid group and the aliphatic acyl chain. researchgate.netmdpi.com

The presence of a carboxylic acid is believed to enhance the inhibitory effect by interacting with the copper ions within the active site of the tyrosinase enzyme. This interaction is a common feature among many tyrosinase inhibitors. mdpi.com The dehydrotyrosine core provides a rigid scaffold that appropriately positions the other functional groups for optimal binding to the enzyme. researchgate.net

Influence of Acyl Chain Length and Branching on Inhibitory Potency

The length and branching of the N-acyl chain have been identified as critical determinants of the inhibitory potency of thalassotalic acids.

Acyl Chain Length: The length of the acyl chain significantly influences the compound's potency. Synthetic analogues with a C10 acyl chain, which matches that of thalassotalic acid A, have demonstrated an optimal balance between hydrophobicity and solubility for tyrosinase inhibition. Thalassotalic acid B, which possesses a shorter C8 acyl chain, is reported to have reduced hydrophobicity compared to thalassotalic acid A. Conversely, thalassotalic acid C has a longer C12 acyl chain, which is hypothesized to improve membrane interaction. The inhibitory potencies of thalassotalic acids A, B, and C have been reported with IC50 values of 130 μM, 470 μM, and 280 μM, respectively, highlighting the impact of acyl chain length. rsc.org

Acyl Chain Branching: The presence of branching in the aliphatic chain also affects activity. Thalassotalic acid B, for instance, features a terminal branch in its aliphatic chain, which is a key structural difference compared to the linear chain of thalassotalic acid A. core.ac.uk This branching appears to reduce the inhibitory potency, as evidenced by the higher IC50 value of thalassotalic acid B compared to thalassotalic acid A. rsc.org

The following table summarizes the inhibitory activities of different thalassotalic acids, illustrating the influence of the acyl chain structure.

| Compound | N-Acyl Chain | Tyrosinase Inhibition (IC50) | Key Structural Feature |

| Thalassotalic acid A | N-decanoyl (C10) | 130 μM rsc.org | Linear aliphatic chain |

| Thalassotalic acid B | N-octanoyl (C8) | 470 μM rsc.org | Shorter, branched acyl chain core.ac.uk |

| Thalassotalic acid C | N-dodecanoyl (C12) | 280 μM rsc.org | Longer acyl chain |

| Synthetic Analogue | - | 65 μM nih.gov | More potent than natural variants nih.gov |

Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are increasingly being employed to understand the SAR of tyrosinase inhibitors. farmaciajournal.comnih.govfrontiersin.orgmdpi.comnih.gov These in silico approaches provide valuable insights into the binding modes and interactions between inhibitors and the tyrosinase active site. farmaciajournal.commdpi.com

For thalassotalic acids, molecular docking studies can help to visualize how the carboxylic acid group interacts with the copper ions and how the acyl chain fits into hydrophobic pockets within the enzyme's active site. This can explain the observed differences in potency based on acyl chain length and branching.

QSAR studies establish a mathematical relationship between the chemical structures of the thalassotalic acid analogues and their biological activities. nih.gov By analyzing a series of compounds with varied structural features, QSAR models can predict the inhibitory activity of new, unsynthesized derivatives. frontiersin.org These computational tools are invaluable for guiding the rational design of more potent and selective thalassotalic acid-based tyrosinase inhibitors, thereby accelerating the discovery process. nih.govmdpi.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purification and Analysis (e.g., Reversed-Phase C18 HPLC)

The isolation and purification of Thalassotalic acid A from complex biological extracts, such as bacterial culture supernatants, are primarily achieved through chromatographic methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase is a cornerstone technique for this purpose. The C18 phase consists of silica (B1680970) particles chemically bonded with octadecyl carbon chains, which provides a nonpolar surface that separates compounds based on their hydrophobicity.

In the initial isolation of Thalassotalic acid A, ethyl acetate (B1210297) extracts of the Thalassotalea sp. PP2-459 culture were subjected to purification using reversed-phase (C18) chromatography. uri.edu For finer purification, semi-preparative RP-HPLC is employed. This technique allows for the isolation of milligram quantities of the pure compound, which is essential for structural analysis and biological activity assays. uri.edumdpi.com A typical semi-preparative HPLC protocol for Thalassotalic acid A involves a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased to elute compounds with increasing hydrophobicity. mdpi.com

Table 1: Semi-Preparative HPLC Parameters for Thalassotalic Acid A Purification

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid (FA) |

| Mobile Phase B | Methanol (MeOH) |

| Gradient | 25-minute linear gradient from 40% to 78% MeOH in H₂O (0.1% FA) |

| Retention Time (t_R) | 17.9 minutes |

| Detection | UV (Wavelengths typically at 201 nm and 298 nm) mdpi.com |

This method successfully separates Thalassotalic acid A from its structurally similar analogues, such as Thalassotalic acid B and C, which elute at different retention times. uri.edumdpi.com

Mass Spectrometry-Based Molecular Networking for Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural characterization of natural products like Thalassotalic acid A. High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining its molecular formula, C₁₉H₂₇NO₄. In negative ion mode, Thalassotalic acid A exhibits a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 332.1866. nih.gov

To further explore the chemical diversity of the producing organism, MS-based molecular networking has emerged as a powerful strategy. nih.govwelch-us.com This computational approach organizes tandem mass spectrometry (MS/MS) data based on the similarity of fragmentation patterns, clustering structurally related molecules into "molecular families". unc.edumdpi.com While a specific molecular network for Thalassotalic acid A has not been detailed in isolation, the technique has been successfully applied to discover related N-acyl amino acids, such as the kyonggic acids, which are structurally similar to Thalassotalic acid C. nih.gov This demonstrates the utility of molecular networking for profiling the metabolome of Thalassotalea sp. to identify novel analogues of Thalassotalic acid A. nih.govuni-saarland.de

The fragmentation pattern of Thalassotalic acid A in tandem mass spectrometry (TOF-MS/MS) experiments provides crucial structural information. Key product ions observed correspond to specific losses from the precursor ion, corroborating the proposed structure. mdpi.com

Table 2: High-Resolution and Tandem Mass Spectrometry Data for Thalassotalic Acid A

| Analytical Technique | Ion | Observed m/z | Calculated m/z | Deduced Information |

|---|---|---|---|---|

| HRESIMS | [M-H]⁻ | 332.1866 | 332.1867 | Molecular Formula: C₁₉H₂₇NO₄ nih.gov |

| TOF-MS/MS | [M-H-CO₂H]⁻ | Not specified | Not specified | Loss of the carboxylic acid group mdpi.com |

| TOF-MS/MS | [M-H-C₁₀H₁₉O]⁻ | Not specified | Not specified | Loss of the decanoyl acyl chain mdpi.com |

| TOF-MS/MS | [M-H-C₁₀H₁₉O-CO₂H]⁻ | Not specified | Not specified | Loss of both the acyl chain and carboxylic acid mdpi.com |

Quantification Methods in Biological and Synthetic Systems

Accurate quantification of Thalassotalic acid A is essential for evaluating its biological activity, such as its tyrosinase inhibitory effect (IC₅₀ = 130 µM), and for monitoring its production in both natural (bacterial culture) and synthetic systems. uri.edursc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity and selectivity. nih.gov

While a specific, fully validated LC-MS/MS method for Thalassotalic acid A has not been published, a robust method can be developed based on established protocols for other N-acyl amino acids and organic acids. researchgate.netresearchgate.net Such a method would typically employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of Thalassotalic acid A at m/z 332.2) is selected and fragmented, and a specific product ion is monitored for quantification. unc.edu

The development of a quantitative LC-MS/MS assay would involve several key steps:

Sample Preparation: Extraction of Thalassotalic acid A from the matrix (e.g., bacterial culture supernatant or a synthetic reaction mixture) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.

Internal Standard: Addition of a known concentration of an internal standard to correct for variations in sample processing and instrument response. An ideal internal standard would be a stable isotope-labeled version of Thalassotalic acid A (e.g., ¹³C- or ²H-labeled).

Chromatography: Separation using RP-HPLC, similar to the purification methods, to resolve Thalassotalic acid A from other matrix components.

Mass Spectrometry: Optimization of MS parameters, including the selection of precursor and product ion transitions for the MRM assay.

Calibration: Generation of a calibration curve by analyzing a series of standards with known concentrations to establish the relationship between signal response and concentration.

Table 3: General Framework for LC-MS/MS Quantification of Thalassotalic Acid A

| Parameter | Typical Approach |

|---|---|

| Instrumentation | LC-MS/MS (Triple Quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 332.2 ([M-H]⁻) |

| Product Ion (Q3) | A specific, stable fragment ion (e.g., from loss of CO₂H) |

| Internal Standard | Stable Isotope-Labeled Thalassotalic acid A (preferred) or a structurally similar analogue |

| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve |

This approach ensures the accurate and precise quantification of Thalassotalic acid A, facilitating further research into its biosynthesis, pharmacology, and potential applications.

Future Research Directions for Thalassotalic Acid a

Further Elucidation of Biosynthetic Pathways and Genetic Engineering for Enhanced Production

The genetic basis for the biosynthesis of N-acyl dehydrotyrosine derivatives like thalassotalic acid A is not yet well understood. researchgate.net Future research should prioritize the identification and characterization of the complete biosynthetic gene cluster responsible for its production in Thalassotalea sp. PP2-459. A key enzyme likely involved is an N-acyl amino acid synthase (NAS). researchgate.net Unraveling this pathway will not only provide fundamental insights into its formation but also open avenues for genetic engineering.

Techniques such as heterologous expression in more tractable host organisms like Escherichia coli or Streptomyces species could be employed to enhance the production yield of thalassotalic acid A. nih.govnupals.ac.jp This would overcome the limitations of relying on the natural production from its native marine bacterium, which can be slow and yield low quantities. Furthermore, manipulating the identified biosynthetic genes could lead to the production of novel analogues with potentially improved properties.

Exploration of Additional Biological Activities and Mechanistic Studies Beyond Tyrosinase Inhibition

To date, the primary reported biological activity of thalassotalic acid A is its in vitro inhibition of mushroom tyrosinase, with an IC50 value of 130 μM. researchgate.netresearchgate.netrsc.org This inhibitory activity is comparable to the commercially used compound, arbutin (B1665170). researchgate.netmdpi.com However, the full spectrum of its biological potential is likely broader. N-acyl amino acids, the chemical class to which thalassotalic acid A belongs, have been associated with various biological functions, including antibacterial and antibiofilm activities. researchgate.net

Future investigations should therefore screen thalassotalic acid A against a diverse panel of biological targets. This could include assays for antimicrobial activity against pathogenic bacteria and fungi, anti-inflammatory properties, and antioxidant capacity. Given that some N-acyl tyrosines influence biofilm formation, this is another promising area of investigation. researchgate.net Mechanistic studies should also be conducted to understand how thalassotalic acid A interacts with its targets at a molecular level, moving beyond simple inhibition assays.

Development of Novel Synthetic Analogues with Enhanced Potency and Selectivity

While the natural product provides a valuable starting point, the development of synthetic analogues offers the potential for improved therapeutic properties. A concise and modular synthesis of thalassotalic acids A-C has already been developed, which also yielded unnatural analogues with more potent tyrosinase inhibition (IC50 = 65 μM). researchgate.net This demonstrates the feasibility and potential of synthetic modification.

Future synthetic efforts should focus on creating a library of analogues by systematically modifying the N-acyl chain length and the dehydrotyrosine core. Structure-activity relationship (SAR) studies on these analogues will be crucial to identify the key structural features responsible for its biological activity. It has been suggested that the presence of a carboxylic acid and a linear aliphatic chain contribute to its enzymatic inhibition. nih.govmdpi.commdpi.com The goal of these synthetic programs would be to develop analogues with enhanced potency, improved selectivity for target enzymes, and better pharmacokinetic profiles.

Advanced Computational Modeling for Ligand-Enzyme Interactions

Computational modeling and simulation can provide profound insights into the interaction between thalassotalic acid A and its target enzymes, such as tyrosinase. Molecular docking studies can predict the binding mode of thalassotalic acid A within the active site of the enzyme, identifying key amino acid residues involved in the interaction.

These computational models can guide the rational design of more potent inhibitors. For instance, by understanding the binding pocket, modifications can be proposed to the structure of thalassotalic acid A to enhance its binding affinity and specificity. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-enzyme complex, providing a more comprehensive understanding of the inhibition mechanism.

Investigations into Ecological Roles and Signaling Functions in the Marine Environment

The production of secondary metabolites by marine organisms is often linked to their ecological roles. Thalassotalic acid A is produced by Thalassotalea sp., a genus of bacteria found in various marine environments, including association with marine organisms like flounder and bivalves. researchgate.netresearchgate.net This suggests that thalassotalic acid A may play a role in the chemical ecology of its producing organism.

Future research should investigate the potential ecological functions of thalassotalic acid A. This could involve studying its role in inter-species communication (quorum sensing), defense against predators or competitors, or as a signaling molecule in symbiotic relationships. Understanding the natural role of this compound in the marine ecosystem can provide valuable context for its biological activities and may reveal novel applications.

Q & A

Q. How can interdisciplinary teams standardize protocols for studying Thalassotalic Acid A?

- Methodological Answer : Use shared electronic lab notebooks (ELNs) for real-time data tracking. Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in platforms like GNPS or MetaboLights. Establish SOPs for cytotoxicity assays to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.